molecular formula C6HF9O6 B3319942 Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid CAS No. 1190931-41-9

Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid

Cat. No.: B3319942
CAS No.: 1190931-41-9
M. Wt: 340.05 g/mol
InChI Key: CJAXBZSIMAURNW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9O6/c7-2(8,1(16)17)18-3(9)4(10,19-5(11,12)13)21-6(14,15)20-3/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXBZSIMAURNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC1(C(OC(O1)(F)F)(OC(F)(F)F)F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60882627
Record name Perfluoro(2-[5-methoxy-1,3-dioxolan-4-yloxy]acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60882627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190931-41-9
Record name 2,2-Difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190931-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro(2-[5-methoxy-1,3-dioxolan-4-yloxy]acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60882627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.207.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Regulatory and Industrial Considerations

Table 3: Regulatory Status (2025)
Compound EU REACH U.S. EPA Environmental Monitoring
C6O4 Listed Pending Detected in Po River
GenX Restricted Under review Widespread in waterways
PFOA Banned Banned Globally restricted
  • C6O4 : Pending stricter regulations due to increasing environmental detection .
  • GenX: Subject to state-level restrictions in the U.S. (e.g., North Carolina) .

Biological Activity

Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid, commonly referred to as C6O4, is a fluorinated organic compound that has garnered attention for its potential biological activities and implications in environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Basic Characteristics

  • Molecular Formula : C6HF9O6
  • Molecular Weight : 340.05 g/mol
  • CAS Number : 1190931-41-9
  • Density : 1.726 g/cm³ at 25°C
  • Boiling Point : 169-169.05°C at 101.3 kPa
  • Dissociation Constant : 0.88-1.16

Risk and Safety Information

This compound is classified as hazardous, with the following safety statements:

  • Causes severe skin burns and eye damage (H314)
  • Harmful if swallowed (H302) .

Research indicates that difluoro compounds like C6O4 may interact with biological systems through various mechanisms:

  • Endocrine Disruption : Some studies suggest that fluorinated compounds can disrupt endocrine functions by mimicking or blocking hormone action.
  • Toxicological Effects : Animal studies have shown that exposure to certain perfluoroalkyl substances (PFAS), including difluoro compounds, can lead to liver damage and altered immune responses .

Study on Ruditapes philippinarum

A significant study focused on the clam species Ruditapes philippinarum investigated the effects of C6O4 as a substitute for perfluorooctanoic acid (PFOA). The study employed metabolomics to assess physiological changes in clams exposed to C6O4 compared to those exposed to PFOA. Results indicated alterations in metabolic pathways linked to stress responses and immune function .

Epidemiological Studies

Epidemiological data have linked PFAS exposure with various health effects in humans, including increased cholesterol levels and reproductive issues. Although specific data on C6O4 remains limited, its structural similarities to other PFAS raise concerns regarding potential health impacts .

StudyOrganismFindings
Ruditapes philippinarumClamsMetabolic disruptions; stress response alterations
Human Epidemiological StudiesHumansLinks to cholesterol levels and reproductive health issues

Environmental Impact

This compound is part of a larger class of PFAS known for their persistence in the environment. These compounds can accumulate in the food chain and pose risks to both wildlife and human health due to their bioaccumulative nature .

Summary of Environmental Concerns

  • Persistence : C6O4 is resistant to degradation in the environment.
  • Bioaccumulation : Potential for accumulation in aquatic organisms.
  • Regulatory Scrutiny : Increasing regulatory focus on PFAS compounds due to health and environmental concerns .

Q & A

Q. What are the key structural and chemical properties of C6O4, and how do its salt forms differ in research applications?

C6O4 is a perfluoroether carboxylic acid with the IUPAC name 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetic acid. It exists in four forms: acid (CAS: 1190931-41-9), potassium salt (CAS: 1190931-39-5), ammonium salt (CAS: 1190931-27-1), and reduced alcohol (CAS: 1190931-34-0) . The ammonium salt form is commonly used in food contact materials and environmental studies due to its solubility and stability . Methodologically, researchers must confirm the specific form used via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to avoid cross-contamination in assays .

Q. How can C6O4 be detected and quantified in environmental and biological matrices?

Analytical protocols for C6O4 typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. For example, in food matrices, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is employed, followed by separation on a C18 column and negative ionization mode detection (e.g., m/z 218.94 for key fragments) . Method validation requires spike-and-recovery tests at concentrations as low as 0.05 µg/mL to account for matrix effects .

Q. What are the regulatory and environmental persistence thresholds for C6O4?

The European Chemicals Agency (ECHA) reports an annual production volume of 10–100 tons for C6O4, with registration by Solvay . Environmental monitoring in lagoons and rivers (e.g., Italy’s Po River) uses a threshold of 0.5 µg/L for surface water, based on its predicted no-effect concentration (PNEC) for aquatic organisms . Researchers must align sampling protocols with ECHA’s registered dossier (ECHA-5331) to ensure compliance .

Advanced Research Questions

Q. What experimental models are suitable for assessing C6O4’s toxicological mechanisms?

In vitro models include bivalve haemocytes (e.g., Ruditapes philippinarum), where exposure to 0.05–5 µg/mL C6O4 induces lysosomal membrane destabilization, superoxide anion production, and chromosomal aberrations . For mammalian systems, human platelet aggregation assays (using ADP or collagen agonists) at 10–50 µM C6O4 reveal pro-thrombotic effects, contrasting with legacy PFAS like PFOA . In vivo studies require controlled dosing via oral gavage in rodents (e.g., 1–5 mg/kg/day) to assess bioaccumulation in liver and kidneys .

Q. How does C6O4’s environmental persistence compare to legacy PFAS, and what analytical challenges arise?

C6O4 has a shorter elimination half-life (~30 days in humans) compared to PFOA (>4 years) due to its ether-linked structure . However, its trifluoromethoxy group increases resistance to UV degradation, complicating water treatment . Researchers must use advanced oxidation processes (AOPs) with hydroxyl radicals to degrade C6O4, monitored via fluoride ion release (F<sup>-</sup>) as a degradation marker .

Q. Are there contradictions in reported toxicological data for C6O4, and how can experimental design address them?

Discrepancies exist between in vitro and epidemiological findings. For example, in vitro haemocyte assays show genotoxicity at 0.5 µg/mL , while human studies report no significant cardiovascular risk at similar exposure levels . To resolve this, researchers should integrate multi-omics approaches (e.g., transcriptomics of platelet activation pathways like COX-1/P2Y12) and control for confounding factors like coexposure to legacy PFAS .

Q. What strategies optimize the synthesis of C6O4 derivatives for structure-activity relationship (SAR) studies?

Synthesis of C6O4 derivatives (e.g., fluorinated analogs) requires regioselective substitution at the dioxolane ring. A validated protocol involves:

  • Step 1: Reacting tetrafluoro-1,3-dioxolane with trifluoromethoxy epoxide under BF3 catalysis.
  • Step 2: Introducing the difluoroacetic acid group via nucleophilic acyl substitution . Purity (>98%) is confirmed via <sup>19</sup>F NMR, with chemical shifts at δ -75 to -85 ppm for CF3 groups .

Key Research Gaps

  • Mechanistic Toxicology : Clarify C6O4’s interaction with cellular membranes vs. intracellular targets .
  • Degradation Pathways : Develop standardized AOPs for C6O4 in wastewater .
  • Longitudinal Human Studies : Assess low-dose chronic exposure impacts using nested case-control designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid
Reactant of Route 2
Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.